Glucosylvitexin
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Overview
Description
Glucosylvitexin is a flavonoid glucoside, specifically a C-glycosylated flavone. It is a derivative of vitexin, which is found in various plants such as mung bean, chasteberry, buckwheat, hawthorn, passion flowers, pearl millet, and bamboo . This compound has garnered attention due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects .
Mechanism of Action
Target of Action
Glucosylvitexin, a bioactive flavonoid, primarily targets the thyroid peroxidase (TPO) enzyme . TPO plays a crucial role in the synthesis of thyroid hormones, which are vital for metabolic regulation and growth in humans .
Mode of Action
This compound interacts with its target, TPO, by inhibiting its activity . This interaction results in a decrease in the production of thyroid hormones, thereby influencing the metabolic processes regulated by these hormones .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the thyroid hormone synthesis pathway. By inhibiting TPO, this compound disrupts the iodination of tyrosine residues in thyroglobulin, a critical step in the synthesis of thyroid hormones . The downstream effects of this disruption can lead to alterations in metabolic regulation and growth processes.
Pharmacokinetics
It’s known that the poor aqueous solubility of this compound limits its bioavailability . To overcome this limitation, enzymatic glycosylation has been used to increase its solubility and, consequently, its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of thyroid hormone synthesis. By inhibiting TPO activity, this compound reduces the production of thyroid hormones, which can lead to changes in metabolic regulation and growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent environment has been found to significantly impact the efficiency of this compound glycosylation, a process used to enhance its solubility . Specifically, a solvent system of 50% (v/v) ethyl acetate has been shown to improve the yield of this compound glycosides .
Biochemical Analysis
Biochemical Properties
Glucosylvitexin interacts with various enzymes and proteins in biochemical reactions. For instance, it has been reported to inhibit thyroid peroxidase (TPO) activity
Cellular Effects
This compound has been found to exhibit anti-tumor activities It influences cell function by interacting with various cellular processes
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been reported to inhibit thyroid peroxidase (TPO) activity . The details of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being explored.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucosylvitexin can be synthesized enzymatically. The process involves the use of glycoside hydrolases and glycosyltransferases. For instance, the glycosyltransferase Bt GT_16345 from Bacillus thuringiensis GA A07 strain has been shown to catalyze the conversion of vitexin into this compound . The reaction conditions typically involve an aqueous medium and controlled temperature to optimize enzyme activity.
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial cultures or isolated enzymes. The use of bioreactors allows for the scaling up of the enzymatic synthesis, ensuring consistent quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Glucosylvitexin undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. Glycosylation is a key reaction in its synthesis, where glycosyltransferases add glucose moieties to vitexin .
Common Reagents and Conditions:
Glycosylation: Glycosyltransferases and glycoside hydrolases in an aqueous medium.
Oxidation: Oxidizing agents such as hydrogen peroxide under controlled conditions.
Hydrolysis: Acidic or enzymatic hydrolysis to break down the glycosidic bond.
Major Products Formed:
Glycosylation: Formation of this compound from vitexin.
Oxidation: Formation of oxidized derivatives of this compound.
Hydrolysis: Release of glucose and vitexin from this compound.
Scientific Research Applications
Glucosylvitexin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Glycosylorientin: Another C-glycosylated flavone with comparable antioxidant and anti-inflammatory effects.
Isovitexin: An isomer of vitexin with similar biological activities but different glycosylation patterns.
Uniqueness of this compound: this compound stands out due to its enhanced solubility and stability compared to vitexin. This makes it more suitable for pharmaceutical applications and increases its bioavailability .
Properties
CAS No. |
76135-82-5 |
---|---|
Molecular Formula |
C27H30O16 |
Molecular Weight |
610.5 g/mol |
IUPAC Name |
5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C27H30O16/c28-7-15-18(33)20(35)22(37)26(41-15)39-10-3-1-9(2-4-10)14-6-12(31)17-11(30)5-13(32)24(25(17)40-14)43-27-23(38)21(36)19(34)16(8-29)42-27/h1-6,15-16,18-23,26-30,32-38H,7-8H2/t15-,16-,18-,19-,20+,21+,22-,23-,26-,27+/m1/s1 |
InChI Key |
FIKSWIOVRVHXGQ-TUTGZWPLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Key on ui other cas no. |
76135-82-5 |
Origin of Product |
United States |
Q1: What are the primary biological activities of Glucosylvitexin?
A1: Research suggests that this compound exhibits antithyroid and goitrogenic effects, primarily by inhibiting thyroid peroxidase (TPO) activity. [] This enzyme plays a crucial role in thyroid hormone synthesis, and its inhibition can impact thyroid function. [] Additionally, studies indicate this compound possesses strong scavenging activities for superoxide anion radicals, highlighting its potential as an antioxidant. []
Q2: What is the structure of this compound and how is it characterized?
A2: this compound is a flavonoid C-glycoside. While its exact spectroscopic data is not detailed in the provided research, its structure is elucidated through techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with UV spectral analysis. [, ] These methods help determine its molecular formula, weight, and structural characteristics.
Q3: How is this compound typically isolated and purified from plant sources?
A3: Researchers employ techniques like High-Speed Countercurrent Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (pre-HPLC) for efficient isolation and purification of this compound from plant materials like hawthorn leaves. [, ] These methods allow for the separation of this compound from other compounds based on differences in their physicochemical properties.
Q4: Can you elaborate on the structure-activity relationship of this compound and its analogs?
A4: While specific structure-activity relationship details are limited in the provided research, studies suggest that the antioxidant activity of this compound and its analogs is closely related to their chemical structure. [] Variations in the type and position of substituents on the flavonoid skeleton can significantly influence their ability to scavenge free radicals and exert antioxidant effects.
Q5: What analytical methods are employed to quantify this compound in plant extracts or biological samples?
A5: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detector (DAD) or Mass Spectrometry (MS), is widely used for the quantitative analysis of this compound. [, , ] This versatile technique allows for the separation and quantification of this compound in complex mixtures like plant extracts or biological samples.
Q6: Has this compound been investigated for its pharmacokinetic properties?
A6: Yes, research indicates that the pharmacokinetic characteristics of this compound have been studied in rats following intravenous administration of Hawthorn Leaves Flavonoids (HLF). [] The compound was found to exhibit a pharmacokinetic profile best described by a three-compartment open model. []
Q7: Are there any known concerns regarding the safety or toxicity of this compound?
A7: While this compound is generally considered safe when consumed as part of a regular diet, some studies suggest that a diet rich in C-glycosylflavones, including this compound, might contribute to the development of endemic goiter in iodine-deficient areas. [] More research is needed to fully understand its potential long-term effects and to establish safe dosage levels.
Q8: Can this compound be used as a chemotaxonomic marker?
A8: Although not mentioned in the provided abstracts, other research suggests that 2″-O-Glucosylvitexin can serve as a chemotaxonomic marker for the genus Cryptocoryne (Araceae). [] This implies that the presence and concentration of this compound can help differentiate and classify plant species within this genus.
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